![molecular formula C19H17F2NO3 B2504564 N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622350-13-4](/img/structure/B2504564.png)

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

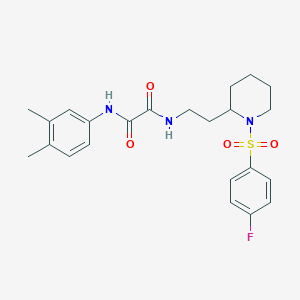

The compound "N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide" is a derivative of benzofuran, which is a scaffold of interest in the development of anticancer agents. Benzofuran derivatives have been shown to exhibit potent cytotoxic activities against various human cancer cell lines and can act as inhibitors of NF-κB activity, a protein complex that plays a crucial role in regulating the immune response to infection . The presence of substituents on the benzofuran core and the N-phenyl ring can significantly affect the biological activity of these compounds, as demonstrated by the structure-activity relationship studies .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran core followed by the introduction of various substituents. In the case of the compounds studied in paper , they were synthesized from a reference lead compound, KL-1156, which is known to inhibit NF-κB translocation. The synthesis process involves the attachment of different substituted phenylamide groups to the benzofuran core. The +M effect (electron-donating effect) and hydrophobic groups on the N-phenyl ring were found to potentiate the anticancer and NF-κB inhibitory activities, respectively .

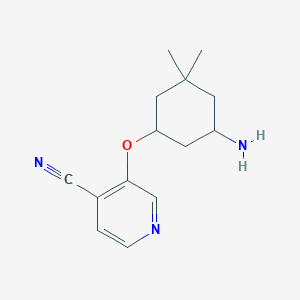

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The study in paper indicates that the presence of specific substituents on the N-phenyl ring can enhance the activity of these compounds. Although the exact molecular structure of "N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide" is not detailed in the provided papers, it can be inferred that the difluoromethoxy and trimethyl groups would influence its biological properties, similar to the effects observed in the related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are typically centered around the formation of the core structure and the subsequent functionalization of the core. The papers provided do not detail specific chemical reactions for the compound , but the synthesis of similar compounds involves reactions such as amide bond formation and aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, crystal habit, and stability, can significantly influence their biological activity and pharmacokinetic profile. For instance, different crystal forms of a related compound, N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, were found to have different biological properties despite having identical molecular and crystal structures . This suggests that the physical form of the compound can affect its analgesic activity and toxicity. While the specific properties of "N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide" are not discussed, similar considerations would likely apply.

Applications De Recherche Scientifique

Novel Compound Synthesis and Chemical Reactions

- Research into the synthesis of novel compounds often explores the functionalization of molecules like N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide. Studies such as the preparation of 4-aryl-beta-carboline-3-carboxamides through Suzuki-Miyaura cross-coupling highlight the chemical versatility and reactivity of similar structures, providing a pathway for the development of new pharmaceuticals and materials (Xuárez-Marill & Dodd, 2007).

- Another area of research focuses on the modification of the pyrimidine portion of certain carboxamide derivatives to explore their potential in inhibiting key gene expressions, which could lead to the development of new drugs with improved oral bioavailability and therapeutic efficacy (Palanki et al., 2000).

Pharmacological Applications

- The synthesis and evaluation of benzofuran hydroxamic acids as inhibitors of the 5-lipoxygenase enzyme indicate potential applications in treating inflammatory diseases. Such studies demonstrate the pharmacological significance of modifying the benzofuran core to enhance the therapeutic properties of these molecules (Ohemeng et al., 1994).

Material Science and Engineering

- Research extends into the field of material science, where compounds with benzofuran units are investigated for their unique properties. For example, studies on the synthesis, coordination, and reactivity of phenyl isocyanides with benzofuran units could lead to advancements in the development of new materials with specific chemical and physical properties (Facchin et al., 2002).

Antimicrobial and Antioxidant Activities

- The exploration of novel benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities is an important area of pharmacological research. Such studies aim to develop new therapeutic agents that could provide protection against neuronal cell damage and oxidative stress, potentially leading to treatments for neurodegenerative diseases (Cho et al., 2015).

Novel Insecticides

- The development of novel insecticides, such as flubendiamide, showcases the application of benzofuran derivatives in agriculture. Flubendiamide is noted for its high activity against lepidopterous insect pests, offering a new mode of action distinct from existing commercial insecticides. This research could lead to more effective and environmentally safe pest management solutions (Tohnishi et al., 2005).

Propriétés

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO3/c1-10-8-15-12(3)17(25-16(15)9-11(10)2)18(23)22-13-4-6-14(7-5-13)24-19(20)21/h4-9,19H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPKLWBLGRCBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)

![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)